molecular formula C11H12O3 B8712461 3-(3-Methoxy-phenyl)-but-2-enoic acid

3-(3-Methoxy-phenyl)-but-2-enoic acid

Cat. No.: B8712461
M. Wt: 192.21 g/mol
InChI Key: GTVHLYBUAHVRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxy-phenyl)-but-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a conjugated double bond (C2-C3) and a methoxy-substituted phenyl ring at the C3 position. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The compound’s reactivity is likely influenced by the electron-donating methoxy group, which modulates the electrophilicity of the α,β-unsaturated system.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(3-methoxyphenyl)but-2-enoic acid

InChI

InChI=1S/C11H12O3/c1-8(6-11(12)13)9-4-3-5-10(7-9)14-2/h3-7H,1-2H3,(H,12,13)

InChI Key

GTVHLYBUAHVRRK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C1=CC(=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the methoxy group on the phenyl ring significantly impacts chemical and biological behavior:

Compound Substituent Position Molecular Weight (g/mol) Key Properties/Applications Evidence Source
3-(3-Methoxy-phenyl)-but-2-enoic acid 3-methoxy 192.21 (calculated) Precursor for iodinated derivatives
3-(4-Methoxy-phenyl)-but-2-enoic acid 4-methoxy 192.21 Carbonic anhydrase II (CA II) inhibitor (PDB:5FNM)
3-(2-Methoxy-phenyl)-but-2-enoic acid 2-methoxy 192.21 Versatile small-molecule scaffold
  • Key Insight : The 4-methoxy analog exhibits stronger CA II inhibition due to optimal steric alignment in the enzyme’s active site, while the 3-methoxy derivative’s applications are more synthetic (e.g., as a reaction intermediate) .

Halogen-Substituted Analogs

Halogen substituents introduce electron-withdrawing effects, altering reactivity and binding affinity:

Compound Substituent Molecular Weight (g/mol) Biological Activity Evidence Source
(E)-3-(4-Chlorophenyl)-but-2-enoic acid 4-chloro 196.63 Synthetic intermediate; CA II inhibitor (PDB:5FLS)
3-(2-Fluorophenyl)-but-2-enoic acid 2-fluoro 180.17 Experimental anticonvulsant candidate
  • Key Insight : Chlorine at the 4-position enhances CA II binding via hydrophobic interactions, while fluorine at the 2-position may improve blood-brain barrier penetration for neurological applications .

Phenyl vs. Heteroaryl Analogs

Simplification of the aromatic system modifies solubility and metabolic stability:

Compound Aromatic System Molecular Weight (g/mol) Applications Evidence Source
(E)-3-Phenylbut-2-enoic acid Unsubstituted phenyl 162.19 Model compound for synthetic studies
(E)-Ethyl 3-(2,4-dihydroxyphenyl)-but-2-enoic acid Dihydroxy phenyl 236.23 Fluorescent probe for solvent polarity studies
  • Key Insight : Hydroxyl groups (e.g., 2,4-dihydroxy substitution) enhance solubility and enable applications in photophysical studies .

Stereochemical and Conformational Effects

The E/Z configuration and double-bond geometry influence molecular interactions:

Compound Configuration Key Property Evidence Source
(Z)-3-(4-Chlorophenyl)-but-2-enoic acid Z Reduced steric hindrance in synthesis
(E)-3-(4-Methoxy-phenyl)-but-2-enoic acid E Optimal alignment for CA II inhibition
  • Key Insight : The E-configuration is critical for biological activity due to planar alignment with enzyme active sites, whereas the Z-isomer may favor synthetic versatility .

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